Cas no 167228-67-3 (19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29...)

19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29... structure
167228-67-3 structure
Produktname:19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29...
CAS-Nr.:167228-67-3
MF:C45H67NO10
MW:782.014194726944
CID:159771

19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29... Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoicacid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-g-oxo-,(2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29R,29aR,33aS)-rel- (9CI)
    • 19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoicacid, 2,3,4,6,7,8,9,10,11,12
    • 19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoicacid,2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-g-oxo-,(2R*,3S*,11S*,14S*,15R*,18S*,20R*,21S*,22R*,24R*,26R*,28S*,29R*,29aR*,33aS*)-
    • Pinnatoxin D
    • 19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29...
    • Inchi: 1S/C45H67NO10/c1-26-8-7-9-37-42(22-28(3)30(5)25-46-37)15-12-31(34(47)10-11-38(48)49)20-33(42)40-35-19-27(2)21-44(53-35,55-40)24-36-39(50)29(4)23-43(54-36)16-17-45(56-43)41(6,51)14-13-32(18-26)52-45/h20,27-30,32-33,35-36,39-40,50-51H,1,7-19,21-25H2,2-6H3,(H,48,49)
    • InChI-Schlüssel: MRPUCWZEBLNKPU-UHFFFAOYSA-N
    • Lächelt: CC1CC23OC(C(O2)C1)C1C2(C(=NCC(C(C2)C)C)CCCC(=C)CC2CCC(C4(O2)OC2(CC(C(C(O2)C3)O)C)CC4)(O)C)CCC(C(CCC(=O)O)=O)=C1

19H-11,15:15,18:18,22:24,28:24,29-Pentaepoxy-1H-benzo[2,3]cycloheptacos[1,2-b]azepine-31-butanoic acid, 2,3,4,6,7,8,9,10,11,12,13,14,16,17,20,21,22,23,25,26,27,28,29,29a,32,33-hexacosahydro-14,21-dihydroxy-2,3,14,20,26-pentamethyl-9-methylene-γ-oxo-, (2R,3S,11S,14S,15R,18S,20R,21S,22R,24R,26R,28S,29... Verwandte Literatur

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